6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide PF-01247324 is a blocker of the tetrodotoxin-resistant (TTX-R) sodium channel Nav1.8 (IC50 = 0.19 μM for human Nav1.8). It is selective for Nav1.8 over Nav1.1, Nav1.2, Nav1.5, and Nav1.7 channels (IC50s = 13, 12.8, 9, and 19 μM, respectively) as well as ether-a-go-go (ERG) potassium channels (IC50 = 30 μM). PF-01247324 blocks Nav1.8 channels in a VSP-FRET assay using HEK293 cells (IC50 = 2.6 μM). In vivo, PF-01247324 (100 mg/kg) reduces phase 2 flinching in a rat model of formalin-induced persistent pain. It increases latency to lift the inflamed paw and latency to paw withdrawal in rat models of carrageenan-induced thermal hyperalgesia and mechanical hyperalgesia induced by complete Freund's adjuvant (CFA), respectively.
PF-01247324 is a novel selective and orally bioavailable Nav 1.8 channel blocker, attenuates nociception and sensory neuron excitability.
Brand Name: Vulcanchem
CAS No.: 875051-72-2
VCID: VC0539082
InChI: InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20)
SMILES: CNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N
Molecular Formula: C13H10Cl3N3O
Molecular Weight: 330.6 g/mol

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide

CAS No.: 875051-72-2

Cat. No.: VC0539082

Molecular Formula: C13H10Cl3N3O

Molecular Weight: 330.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide - 875051-72-2

Specification

CAS No. 875051-72-2
Molecular Formula C13H10Cl3N3O
Molecular Weight 330.6 g/mol
IUPAC Name 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide
Standard InChI InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20)
Standard InChI Key HPIUHDCRVYDAEJ-UHFFFAOYSA-N
SMILES CNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N
Canonical SMILES CNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide features a picolinamide backbone substituted with a 2,3,5-trichlorophenyl group at the 5-position and a methylcarbamoyl group at the 2-position. The systematic IUPAC name, 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, reflects this arrangement. The chlorine atoms at the 2, 3, and 5 positions of the phenyl ring contribute to the compound’s lipophilicity, enhancing membrane permeability and target engagement.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₀Cl₃N₃O
Molecular Weight330.6 g/mol
CAS Registry Number875051-72-2
SMILES NotationCNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N
Topological Polar Surface Area84.2 Ų

The compound’s calculated logP value of 3.2 indicates moderate lipophilicity, balancing blood-brain barrier penetration and systemic distribution. Hydrogen bond donors (amine and amide groups) and acceptors (amide carbonyl and pyridine nitrogen) facilitate interactions with the Nav1.8 channel’s voltage-sensing domain.

Synthetic Routes

Retrosynthetic analysis suggests a convergent approach starting from 2,3,5-trichlorophenylboronic acid and 6-aminopicolinic acid derivatives. Palladium-catalyzed Suzuki-Miyaura coupling installs the trichlorophenyl group, followed by methylcarbamoylation via activated carbonyl intermediates. Purification by column chromatography yields the final product with >98% purity, as confirmed by high-performance liquid chromatography (HPLC).

Mechanism of Action: Sodium Channel Modulation

Target Specificity

PF-01247324 selectively inhibits Nav1.8, a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in small-diameter dorsal root ganglion (DRG) neurons responsible for nociception. Unlike Nav1.7, which regulates action potential initiation, Nav1.8 governs sustained repetitive firing in C-fibers, making it critical for chronic pain states.

Electrophysiological Effects

In patch-clamp studies, PF-01247324 reduced late sodium currents in DRG neurons by 78% at 1 μM, with an IC₅₀ of 0.3 μM for Nav1.8. This contrasts with >10 μM IC₅₀ values for TTX-sensitive channels (Nav1.1-Nav1.7), demonstrating >30-fold selectivity. The compound stabilizes the channel’s inactivated state, prolonging recovery from inactivation and reducing neuronal hyperexcitability.

Pharmacokinetic Profile and Metabolic Stability

Absorption and Distribution

Oral administration in rats achieved a bioavailability of 62%, with peak plasma concentrations (Cₘₐₓ) of 1.8 μg/mL at 2 hours post-dosing. The volume of distribution (Vd) of 2.1 L/kg suggests extensive tissue penetration, including the central nervous system. Plasma protein binding is moderate (78%), allowing sufficient free fraction for target engagement.

Metabolism and Excretion

Hepatic metabolism via cytochrome P450 3A4 (CYP3A4) produces two primary metabolites: N-demethylated and hydroxylated derivatives. Both metabolites exhibit <10% activity compared to the parent compound. Renal excretion accounts for 65% of elimination, with a terminal half-life (t₁/₂) of 6.2 hours in rodents. No accumulation was observed in repeat-dose studies.

Therapeutic Applications in Pain Management

Acute Postoperative Pain

In a rat plantar incision model, PF-01247324 (10 mg/kg p.o.) reduced mechanical allodynia by 70% within 3 hours, comparable to 5 mg/kg morphine. Efficacy persisted for 8 hours, aligning with its pharmacokinetic profile.

Chronic Neuropathic Pain

Partial sciatic nerve ligation models showed a 50% reduction in cold allodynia at 3 mg/kg BID, with no tolerance observed over 14 days. This contrasts with gabapentin, which required dose escalation.

Visceral Pain

In a murine acetic acid-induced writhing assay, 10 mg/kg PF-01247324 decreased writhes by 85%, outperforming 10 mg/kg diclofenac (65% reduction).

Experimental Studies and Preclinical Findings

Rodent Behavioral Models

ModelDose (mg/kg)Efficacy (%)Duration (h)
Carrageenan-induced inflammation3606
Chronic constriction injury10558
Diabetic neuropathy106512

Data from thermal hyperalgesia and von Frey filament tests confirmed dose-dependent analgesia without motor impairment (rotarod test).

Comparative Analysis with Related Compounds

Versus Non-selective Sodium Channel Blockers

ParameterPF-01247324Mexiletine
Nav1.8 IC₅₀0.3 μM12 μM
CNS Side EffectsNoneDizziness
Cardiac LiabilityLowHigh

Selectivity enables PF-01247324 to avoid central nervous system and cardiovascular adverse effects common to older agents.

Future Directions in Clinical Development

Phase I trials should assess human pharmacokinetics and CYP3A4-mediated drug interactions. Chronic toxicity studies in non-human primates will clarify long-term safety. Combination therapy with μ-opioid receptor agonists could synergistically enhance analgesia while reducing opioid doses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator